molecular formula C40H40N10O13 B1436935 Pemetrexed S dimer CAS No. 1802552-16-4

Pemetrexed S dimer

Katalognummer: B1436935
CAS-Nummer: 1802552-16-4
Molekulargewicht: 868.8 g/mol
InChI-Schlüssel: MYCCYMLLSPAQLR-DENHUSMCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2S,2’S)-2,2’-((4,4’-(((S)-2,2’-Diamino-4,4’,6-trioxo-4,4’,5,6,7,7’-hexahydro-3H,3’H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S)-2,2’-((4,4’-(((S)-2,2’-Diamino-4,4’,6-trioxo-4,4’,5,6,7,7’-hexahydro-3H,3’H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid involves multiple steps, including the formation of the bipyrrolo[2,3-d]pyrimidine core, followed by the attachment of ethane-2,1-diyl and benzoyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for research and application.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,2’S)-2,2’-((4,4’-(((S)-2,2’-Diamino-4,4’,6-trioxo-4,4’,5,6,7,7’-hexahydro-3H,3’H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form new derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new carboxylic acid derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Pemetrexed S dimer has been studied primarily in the context of NSCLC and malignant pleural mesothelioma. Its applications include:

  • First-Line Treatment : Used in combination with platinum-based drugs for advanced NSCLC. Studies have shown improved outcomes when pemetrexed is paired with cisplatin or carboplatin .
  • Second-Line Treatment : Pemetrexed is effective as a single agent for patients who have progressed after initial chemotherapy .
  • Combination Therapies : Recent case reports indicate that this compound combined with other agents, such as bevacizumab, has shown promising results in complex cases like pulmonary tumor thrombotic microangiopathy .

Case Studies

Several noteworthy case studies highlight the efficacy of this compound:

  • Lung Adenocarcinoma with Pulmonary Tumor Thrombotic Microangiopathy :
    • A patient with advanced lung adenocarcinoma was treated with a combination of bevacizumab and pemetrexed. The treatment led to rapid clinical improvement despite the complexity of the case .
  • Acute Cerebral Arterial Embolism :
    • A unique case was reported where a patient developed an acute cerebral arterial embolism following pemetrexed administration. This underscores the need for careful monitoring during treatment but also highlights the drug's potent effects .

Safety and Side Effects

While this compound shows significant therapeutic potential, it is crucial to consider its safety profile:

  • Common side effects include myelosuppression, gastrointestinal disturbances, and fatigue.
  • Monitoring for severe adverse events is essential, especially in patients with pre-existing conditions .

Wirkmechanismus

The mechanism of action of (2S,2’S)-2,2’-((4,4’-(((S)-2,2’-Diamino-4,4’,6-trioxo-4,4’,5,6,7,7’-hexahydro-3H,3’H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2S,2’S)-2,2’-((4,4’-(((S)-2,2’-Diamino-4,4’,6-trioxo-4,4’,5,6,7,7’-hexahydro-3H,3’H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid include other bipyrrolo[2,3-d]pyrimidine derivatives and compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer unique chemical and biological properties

Biologische Aktivität

Pemetrexed S dimer is a derivative of the established chemotherapeutic agent pemetrexed, primarily used in the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and implications in cancer therapy.

Pemetrexed acts as an antifolate agent, inhibiting several key enzymes involved in nucleotide synthesis:

  • Thymidylate Synthase (TS) : Critical for DNA synthesis.
  • Dihydrofolate Reductase (DHFR) : Involved in folate metabolism.
  • Glycinamide Ribonucleotide Formyltransferase (GARFT) : Important for purine synthesis.

By inhibiting these enzymes, pemetrexed disrupts the folate-dependent metabolic processes essential for cell replication, leading to impaired DNA and RNA synthesis in rapidly dividing cancer cells .

Induction of Apoptosis

Research indicates that this compound can induce apoptosis through multiple pathways:

  • Intrinsic Pathway : Involves mitochondrial changes, such as the release of cytochrome c and activation of caspases (caspase-2, -3, -8, and -9) which are critical for cell death signaling. Studies have shown that pemetrexed increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .
  • Extrinsic Pathway : Activation of death receptors such as Fas/FasL and DR4/TRAIL leads to caspase activation, further promoting apoptosis .

Cell Cycle Arrest

This compound has been shown to induce S-phase arrest in cancer cells. This is associated with increased expression and activation of cyclin A and cyclin-dependent kinase 2 (Cdk2), mediated by extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways. The inhibition of Cdk2 activity significantly reduces the S-phase arrest and subsequent apoptosis induced by pemetrexed .

Efficacy in NSCLC

A retrospective study evaluated the efficacy of S-1 following pemetrexed treatment in patients with advanced NSCLC. The overall response rate (ORR) was notably low at 1.9%, indicating potential cross-resistance between these agents due to similar mechanisms targeting TS . This finding suggests that prior exposure to pemetrexed may diminish the effectiveness of subsequent treatments with similar action profiles.

Biomarkers for Predictive Response

Recent studies have identified biomarkers that may predict responses to pemetrexed therapy. Low levels of TS protein in tumors have been associated with better response rates and longer progression-free survival in patients treated with pemetrexed-based regimens . Additionally, serum metabolite profiling has identified potential peptide biomarkers that correlate with treatment outcomes .

Summary Table: Biological Activity Overview

Biological Activity Description
Mechanism Inhibition of TS, DHFR, GARFT leading to disrupted nucleotide synthesis
Apoptosis Induction Activation of intrinsic and extrinsic apoptotic pathways
Cell Cycle Arrest Induction of S-phase arrest via ERK1/2 signaling pathway
Response Predictors Low TS levels and specific serum biomarkers linked to treatment efficacy

Eigenschaften

IUPAC Name

(2S)-2-[[4-[2-[2-amino-6-[(5S)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)/t22-,23-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCCYMLLSPAQLR-DENHUSMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)[C@@]4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40N10O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

868.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802552-16-4
Record name Pemetrexed S dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802552164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PEMETREXED S DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9VMV3X26S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pemetrexed S dimer
Reactant of Route 2
Pemetrexed S dimer
Reactant of Route 3
Pemetrexed S dimer
Reactant of Route 4
Pemetrexed S dimer
Reactant of Route 5
Pemetrexed S dimer
Reactant of Route 6
Pemetrexed S dimer

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.